molecular formula C14H15N3O2S2 B4523553 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B4523553
M. Wt: 321.4 g/mol
InChI Key: TYQHZERLJZYWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic small molecule featuring a pyridazin-3(2H)-one core substituted with thiomorpholine and thiophene rings. This specific molecular architecture makes it a compound of interest in early-stage drug discovery and pharmacological research. Pyridazinone derivatives are a recognized class of heterocyclic compounds studied for their diverse biological activities. Published research on analogous structures indicates potential applications as key scaffolds for modulating various enzymatic targets . For instance, some pyridazinone derivatives have been investigated for their role as phosphodiesterase 4 (PDE4) inhibitors , while novel compounds are being explored for their ability to modulate the expression and/or activity of oncogenes like MYC in oncology research . The presence of the thiomorpholine group, a common pharmacophore in medicinal chemistry, may contribute to its physicochemical properties and target binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own experiments to validate the specific properties and mechanisms of action of this compound for their unique applications.

Properties

IUPAC Name

2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-13-4-3-11(12-2-1-7-21-12)15-17(13)10-14(19)16-5-8-20-9-6-16/h1-4,7H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQHZERLJZYWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiophene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C14H15N3O2S2C_{14}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of approximately 321.4 g/mol. The structure features a pyridazinone core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Anticancer Activity

Pyridazinone derivatives, including the compound , have shown promise as anticancer agents. Studies suggest that modifications to the pyridazinone scaffold can enhance its efficacy against various cancer cell lines. For instance, the introduction of thiophenyl groups has been associated with improved biological activity, potentially through enhanced binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one may act as inhibitors of cyclooxygenase enzymes (COX). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain . Preliminary studies have demonstrated that derivatives of this compound exhibit significant COX-2 inhibitory activity when compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Formyl Peptide Receptor Agonism

The compound has been investigated for its potential as an agonist for formyl peptide receptors (FPRs), which play a crucial role in immune responses and inflammation regulation. Modifications at specific positions on the pyridazinone ring have led to the identification of compounds that activate FPRs, inducing intracellular signaling pathways relevant to immune cell function . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

There is emerging evidence that pyridazinone derivatives possess antimicrobial properties. The structural features of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired pyridazinone structure. Researchers are exploring various synthetic routes to optimize yield and purity while also modifying the compound to enhance its biological activity .

Case Studies and Research Findings

StudyFocusFindings
COX InhibitionIdentified as a potent COX-2 inhibitor with favorable pharmacokinetic properties compared to indomethacin.
FPR AgonismDemonstrated significant activation of FPRs leading to enhanced intracellular calcium flux in immune cells.
Antimicrobial ActivityShowed promising results against specific bacterial strains, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiomorpholine and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyridazinone Core Variants

Compounds sharing the pyridazinone core but differing in substituents were analyzed (Table 1):

Compound Name Molecular Formula Substituents (Position) Key Features Biological Activity Reference
Target Compound C₁₄H₁₅N₃O₂S₂ 2: Thiomorpholin-4-yl-oxoethyl; 6: Thiophen-2-yl Sulfur-rich substituents Potential enzyme inhibition
2-[2-(morpholin-4-yl)-2-oxoethyl]-6-(naphthalen-2-yl)pyridazin-3(2H)-one C₂₀H₁₉N₃O₃ 2: Morpholin-4-yl-oxoethyl; 6: Naphthalene Oxygen analog (morpholine), bulkier aryl group Not specified
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide C₁₈H₁₆N₄O₃S 3: Thiophen-2-yl; 6: Acetamide-phenyl Acetamide side chain Uniquely targets acetylated enzymes

Key Observations :

  • Thiomorpholine vs.
  • Thiophene vs. Naphthalene : The thiophene substituent (smaller, electron-rich) may favor metabolic stability compared to bulkier naphthalene, which could improve binding in sterically restricted active sites .

Thiophene-Containing Analogs

Compounds retaining the thiophene moiety but varying in core structure or side chains (Table 2):

Compound Name Core Structure Side Chain/Substituents Notable Activities Reference
Target Compound Pyridazinone Thiomorpholin-4-yl-oxoethyl Enzyme inhibition (hypothetical)
1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone Pyridazine-thioether Phenyl-thioethyl Antioxidant, antimicrobial
(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo-pyrimidine Pyrazole-methylene, o-tolyl carboxamide Anticancer, anti-inflammatory

Key Observations :

  • Core Flexibility: Thiazolo-pyrimidine cores (e.g., ) exhibit broader bioactivity (anticancer, anti-inflammatory) but may face synthetic complexity compared to pyridazinones .
  • Side Chain Impact : The thiomorpholinyl-oxoethyl group in the target compound offers a unique balance of hydrogen bonding (amide oxygen) and hydrophobic interactions (thiomorpholine sulfur), distinct from thioether or carboxamide-linked analogs .

Thiomorpholine-Containing Derivatives

Compounds featuring thiomorpholine in diverse scaffolds (Table 3):

Compound Name Core Structure Additional Features Biological Target Reference
Target Compound Pyridazinone Thiophen-2-yl Enzymes (e.g., kinases, PDEs)
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo-pyrimidine Chlorophenyl, acetamide Antimicrobial, kinase inhibition
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Pyridazinone Fluorophenyl-piperazine, morpholine CNS targets (e.g., serotonin receptors)

Key Observations :

  • Fluorophenyl vs. Thiophenyl : Fluorophenyl groups () enhance blood-brain barrier penetration, whereas thiophenyl may favor peripheral tissue targeting .

Biological Activity

The compound 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O2SC_{12}H_{14}N_2O_2S, and its structure includes a pyridazinone core, a thiophenyl group, and a thiomorpholine moiety. The presence of these functional groups suggests multiple interaction sites for biological activity.

Biological Activities

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Pyridazinones have shown promise in inhibiting various cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxic effects against MCF-7 (breast cancer) and other cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure suggests it may interact with COX enzymes, potentially leading to reduced inflammation .
  • Antimicrobial Activity : Pyridazinones have also been explored for their antimicrobial potential. Studies indicate that certain derivatives possess significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as IDO1 (indoleamine 2,3-dioxygenase), which is involved in immune response modulation and tumor progression . This inhibition can lead to enhanced immune responses against tumors.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This has been observed in related pyridazinone derivatives where increased expression of pro-apoptotic factors like p53 was noted .
  • Cytokine Modulation : The ability to modulate cytokine production, such as interleukin (IL)-β, has been documented for some pyridazinones, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of pyridazinone derivatives:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various pyridazinone derivatives on cancer cell lines, revealing that modifications on the thiophenyl group significantly enhanced activity against MCF-7 cells .
  • Inflammation Models : Research demonstrated that specific pyridazinone derivatives effectively reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .
  • Microbial Inhibition : In vitro studies showed that certain pyridazinone derivatives inhibited the growth of pathogenic bacteria, supporting their development as novel antimicrobial agents .

Data Table: Biological Activities of Pyridazinone Derivatives

Activity TypeRelated CompoundsMechanismReference
Anticancer5-bromo-pyridazinoneApoptosis induction
Anti-inflammatory6-methoxy-pyridazinoneCOX inhibition
AntimicrobialVarious pyridazinonesBacterial growth inhibition

Q & A

Q. Methodological Approach :

  • Standardization : Replicate assays using identical protocols (e.g., ’s randomized block design for controlled variables).
  • Purity Validation : Employ HPLC-MS to verify compound purity (>95%) before testing .
  • Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Basic: What synthetic routes are reported for pyridazinone derivatives, and how can they be adapted for this compound?

The synthesis typically involves cyclocondensation of diketones with hydrazines, followed by functionalization. For this compound:

Pyridazinone Core : React 1,4-diketones with hydrazine hydrate under reflux in ethanol .

Thiophene Substitution : Introduce the thiophene group via Suzuki-Miyaura coupling using Pd catalysts .

Thiomorpholinyl Ethylation : Perform a nucleophilic substitution reaction between 2-chloroethyl ketone and thiomorpholine in DMF at 80°C .

Optimization Tip : Monitor reaction progress with TLC and adjust solvent polarity (e.g., switch from DCM to DMF for better solubility of intermediates) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition by this compound?

SAR studies should focus on:

  • Core Modifications : Replace pyridazinone with pyrimidinone to assess electron-density effects on binding.
  • Substituent Effects : Systematically vary the thiophene (e.g., 3-thienyl vs. 2-thienyl) and thiomorpholine groups (e.g., oxidized sulfone vs. sulfide) .
  • Binding Pocket Analysis : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Basic: How can researchers characterize the stability of this compound under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and analyze degradation via LC-MS.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products with HPLC .

Advanced: What computational methods are suitable for predicting metabolite profiles of this compound?

  • In Silico Tools : Use GLORY or Meteor to predict Phase I/II metabolites.
  • MD Simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., thiomorpholine CH2_2 groups at δ 2.7–3.1 ppm) .
  • HRMS : Exact mass verification (e.g., C14_{14}H16_{16}N3_3O2_2S2_2 requires m/z 346.0632).
  • IR : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and S=O vibrations (if oxidized) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics .

Basic: What biological targets are plausible for this compound based on structural analogs?

Analogous pyridazinones target:

  • Kinases (e.g., JAK2, EGFR) via ATP-binding domain interactions.
  • GPCRs (e.g., serotonin receptors) due to heterocyclic similarity to tryptamine .
  • ROS Scavenging : Thiomorpholine’s sulfur atoms may quench free radicals in oxidative stress models .

Advanced: How can researchers optimize synthetic yield while minimizing toxic byproducts?

  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Catalytic Systems : Employ Pd/C or Fe3_3O4_4 nanoparticles for Suzuki couplings to reduce metal contamination .
  • Byproduct Analysis : Use GC-MS to identify impurities and refine purification (e.g., switch from silica gel to reverse-phase HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.